N-benzyl-5-bromo-N-methylpyrimidin-2-amine

Description

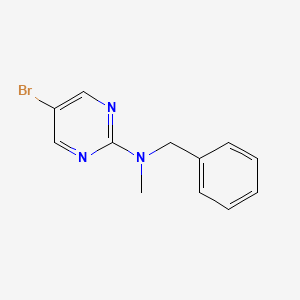

Chemical Structure: N-Benzyl-5-bromo-N-methylpyrimidin-2-amine (CAS: 886365-91-9) is a pyrimidine derivative with a bromine atom at position 5 and an N-benzyl-N-methylamine substituent at position 2. Its molecular formula is C₁₂H₁₂BrN₃, and the structure features a planar pyrimidine ring with substituents influencing electronic and steric properties .

The benzyl group likely requires protection-deprotection strategies to avoid side reactions.

Applications: Pyrimidine derivatives are pivotal in medicinal chemistry as kinase inhibitors or intermediates for drug development. The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

CAS No. |

886365-91-9 |

|---|---|

Molecular Formula |

C12H12BrN3 |

Molecular Weight |

278.15 g/mol |

IUPAC Name |

N-benzyl-5-bromo-N-methylpyrimidin-2-amine |

InChI |

InChI=1S/C12H12BrN3/c1-16(9-10-5-3-2-4-6-10)12-14-7-11(13)8-15-12/h2-8H,9H2,1H3 |

InChI Key |

KROGEOSVZQHOGW-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-N-methylpyrimidin-2-amine typically involves the bromination of a pyrimidine derivative followed by the introduction of benzyl and methyl groups. One common method involves the reaction of 5-bromo-2-chloropyrimidine with benzylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-benzyl-5-bromo-N-methylpyrimidin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Hydrogen Bonding : The unsubstituted N-methyl analog (31402-54-7) exhibits intermolecular C–H∙∙∙N and N–H∙∙∙N interactions, enhancing crystallinity . The bulkier benzyl group in the target compound likely disrupts such networks, reducing melting point.

- Electronic Effects : Bromine at C5 withdraws electron density, activating the pyrimidine ring for electrophilic substitution. Substituents like fluorine (1514352-25-0) further modulate reactivity and binding affinity .

Biological Activity

N-benzyl-5-bromo-N-methylpyrimidin-2-amine is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a benzyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of approximately 250.13 g/mol. The unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The compound can bind to active sites on these targets, leading to alterations in their function. This interaction can result in various biological effects, such as:

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes, which is beneficial in drug development.

- Modulation of Receptor Signaling : It may influence receptor pathways, affecting neurotransmission and other physiological processes.

Biological Activity Overview

Research into the biological activities of this compound indicates several promising applications:

- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. Studies have demonstrated that derivatives of this compound exhibit significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Investigations into the anticancer activity of similar compounds suggest that N-benzyl derivatives can effectively inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values indicating potent activity against breast (MCF-7) and lung (A-549) cancer cell lines .

- Neuropharmacological Effects : The compound has been explored for its interactions with serotonin receptors, particularly the 5-HT2A receptor. Modifications in the benzyl group have been shown to enhance binding affinity and functional activity at these receptors.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 8 µg/mL |

| C | P. aeruginosa | 16 µg/mL |

Table 2: Binding Affinity at 5-HT Receptors

| Compound | Binding Affinity (nM) |

|---|---|

| N-benzyl derivative A | 0.29 |

| N-benzyl derivative B | 0.074 |

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer effects of N-benzyl derivatives against MCF-7 and A-549 cell lines, revealing that certain compounds exhibited IC50 values as low as 2.93 µM, indicating strong anti-proliferative activity .

- Neuropharmacological Research : Research on binding affinities at serotonin receptors showed that modifications in the benzyl group significantly enhanced the binding affinity, suggesting potential therapeutic applications in treating neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.